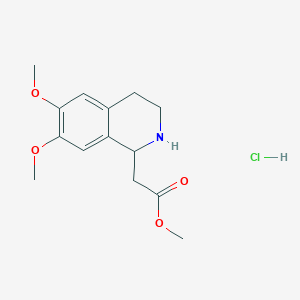

Clorhidrato de metil (6,7-dimetoxi-1,2,3,4-tetrahidroisoquinolin-1-il)acetato

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl (6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate hydrochloride is a chemical compound with the molecular formula C14H19NO4·HCl and a molecular weight of 301.77 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Aplicaciones Científicas De Investigación

Methyl (6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: The compound is used in the production of various chemical intermediates and fine chemicals

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of methyl (6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate hydrochloride typically involves the reaction of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline with methyl chloroacetate in the presence of a base such as triethylamine . The reaction is carried out in a solvent like dichloromethane (DCM) under controlled temperature conditions to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.

Análisis De Reacciones Químicas

Types of Reactions

Methyl (6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired product, but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, reduced isoquinoline compounds, and substituted isoquinoline derivatives.

Mecanismo De Acción

The mechanism of action of methyl (6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to modulate certain enzymatic activities and receptor functions, leading to its observed biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds include:

- 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline

- Methyl 2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate

Uniqueness

Methyl (6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate hydrochloride is unique due to its specific chemical structure, which imparts distinct chemical and biological properties.

Actividad Biológica

Methyl (6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate hydrochloride is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Profile

- IUPAC Name : Methyl (6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate hydrochloride

- CAS Number : 1172366-78-7

- Molecular Formula : C12H17NO2·HCl

- Molecular Weight : 233.73 g/mol

1. Cardiovascular Effects

Recent studies have indicated that 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives exhibit significant effects on cardiac function. One study demonstrated that this compound influences Na+/Ca2+ exchange in cardiomyocytes under both normoxic and hypoxic conditions. The results suggest a potential protective role against ischemic damage in cardiac tissues .

2. Antiviral Properties

Research has highlighted the antiviral potential of tetrahydroisoquinoline derivatives against HIV. A series of analogues were synthesized and evaluated for their ability to inhibit HIV-1 reverse transcriptase (RT). Compounds similar to methyl (6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate hydrochloride showed promising activity against wild strains of HIV-1 .

3. Cholinesterase Inhibition

The compound has also been studied for its ability to inhibit cholinesterase enzymes. This activity is crucial for the development of treatments for neurodegenerative diseases such as Alzheimer's. The presence of methoxy groups in the structure has been linked to enhanced inhibition potency .

The biological activity of methyl (6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate hydrochloride can be attributed to several mechanisms:

- Ion Channel Modulation : The compound may interact with ion channels in cardiomyocytes, influencing calcium homeostasis and cardiac contractility.

- Enzyme Inhibition : Its structural features allow it to bind effectively to the active sites of enzymes like cholinesterases and reverse transcriptase.

Study on Cardiomyocyte Function

A notable study investigated the effects of this compound on cardiomyocyte function under varying oxygen levels. The findings revealed that it significantly modulated intracellular calcium levels and improved cell viability under hypoxic conditions .

Antiviral Activity Assessment

In another study focused on HIV inhibition, various derivatives were synthesized and tested for their ability to inhibit the RT enzyme. The results indicated that certain modifications to the tetrahydroisoquinoline structure could enhance antiviral potency significantly .

Summary Table of Biological Activities

Propiedades

IUPAC Name |

methyl 2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4.ClH/c1-17-12-6-9-4-5-15-11(8-14(16)19-3)10(9)7-13(12)18-2;/h6-7,11,15H,4-5,8H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEDWDGKSQQQPBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(NCCC2=C1)CC(=O)OC)OC.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.